2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride
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Overview
Description
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- is a complex organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds that contain a nitrogen atom within a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a carbonyl chloride group and a butyl substituent, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- can be achieved through various synthetic routes. One common method involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . Another approach includes the use of phthalic anhydride, glycine, and acetic acid in the presence of triethylamine as a catalyst . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity.
Chemical Reactions Analysis
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Isoindole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a similar isoindole structure but with different substituents, leading to variations in reactivity and applications.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid:
The uniqueness of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- lies in its specific substituents and functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
CAS No. |
101749-72-8 |
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Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-butyl-1,3-dioxoisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C13H12ClNO3/c1-2-3-6-15-12(17)9-5-4-8(11(14)16)7-10(9)13(15)18/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
XWEVXKGPLWERJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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